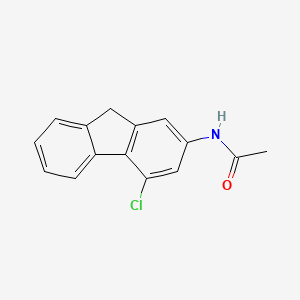

n-(4-Chloro-9h-fluoren-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

1785-13-3 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

N-(4-chloro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18) |

InChI Key |

AAZCQTVPDLDJEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for N 4 Chloro 9h Fluoren 2 Yl Acetamide and Analogues

Strategies for Regioselective Functionalization of the Fluorene (B118485) Core

Achieving the precise substitution pattern of N-(4-Chloro-9H-fluoren-2-yl)acetamide, with a chlorine atom at the C4 position and an acetamide (B32628) group at the C2 position, necessitates synthetic methods that offer high regioselectivity. The functionalization of the fluorene core is a critical aspect of the synthesis, dictating the placement of key substituents that define the molecule's identity.

Directed Halogenation Approaches on Fluorene Scaffolds

The introduction of a chlorine atom at the C4 position of the fluorene nucleus is typically achieved through electrophilic aromatic substitution. However, direct halogenation of the unsubstituted fluorene ring often yields a mixture of products, with substitution occurring preferentially at the C2 and C7 positions due to the electronic properties of the polycyclic aromatic system.

To achieve regioselectivity and direct the halogen to the C4 position, synthetic strategies often rely on the presence of directing groups. A pre-existing substituent on one of the benzene (B151609) rings can influence the position of subsequent electrophilic attack. For instance, if a synthesis begins with an already substituted precursor, the electronic nature (activating or deactivating) and steric hindrance of that group can guide the incoming halogen. While direct and highly selective halogenation at the C4 position of an unsubstituted fluorene is challenging, the use of specialized catalysts or blocking groups at more reactive sites can be employed to enhance the yield of the desired 4-halo-fluorene isomer.

Carbon-Carbon Bond Formation Methodologies for Fluorene Derivatives

The construction of the fluorene skeleton itself is a foundational step in the synthesis. Modern organic chemistry offers several powerful carbon-carbon bond formation methodologies to create this tricyclic system, with palladium-catalyzed reactions being particularly prominent. These methods often involve the intramolecular cyclization of biaryl precursors.

A facile and efficient approach involves the palladium-catalyzed cyclization of 2'-halo-diarylmethanes through the activation of an aryl C-H bond. rsc.orgrsc.org This strategy allows for the formation of the central five-membered ring, yielding the fluorene core. The reaction proceeds smoothly for a variety of substrates, including those with both electron-rich and electron-deficient groups. rsc.org Similarly, 2-arylbenzyl chlorides can undergo intramolecular C(sp²)-H activation catalyzed by palladium complexes, even at room temperature, to produce fluorene derivatives in excellent yields. thieme-connect.com These methods provide a direct and atom-economical route to the fluorene scaffold, which can then be further functionalized. Another powerful technique is the palladium-catalyzed 5-exo-dig annulation of o-alkynyl biaryls, which proceeds via a C-H activation mechanism to stereoselectively produce fluorenes. nih.gov

| Precursor Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| 2'-Halo-diarylmethanes | Pd(OAc)₂ / Ligand | Intramolecular C-H Activation/Arylation | rsc.orgrsc.org |

| 2-Arylbenzyl chlorides | PdCl₂(PPh₃)₂ / Pivalic Acid | Intramolecular C(sp²)-H Activation | thieme-connect.com |

| o-Alkynyl biaryls | Pd(OAc)₂ / dppf | 5-exo-dig Hydroarylation/Annulation | nih.gov |

Multi-component Reaction Pathways for Fluorene Construction

Multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like fluorene derivatives in a single step from three or more starting materials. researchgate.netfrontiersin.orgnih.gov This approach adheres to the principles of green chemistry by minimizing steps, solvent use, and waste generation.

Fluorene and its derivatives can be accessed through isocyanide-based multicomponent reactions (IMCRs). rug.nl These reactions leverage the unique reactivity of isocyanides to combine with other reactants, rapidly building molecular complexity and incorporating the fluorene moiety into diverse chemical structures. rug.nl For example, a rhodium-catalyzed three-component "stitching reaction" has been developed to create multisubstituted fluorene derivatives. researchgate.net Another powerful MCR involves a domino four-component condensation of starting materials like 1-(9H-fluoren-2-yl)ethanone, aromatic aldehydes, a nitrile, and ammonium (B1175870) acetate (B1210297) to yield highly functionalized fluorene-containing products. researchgate.net These MCRs provide rapid access to libraries of complex fluorene analogues, which is invaluable for materials science and drug discovery. researchgate.netrug.nl

Approaches for the Introduction of the Acetamide Moiety

The final key structural feature of this compound is the acetamide group (-NHCOCH₃) at the C2 position. This functional group is typically installed by forming an amide bond with a 2-amino-4-chloro-9H-fluorene precursor.

Amidation Reactions from Fluorene Amine Precursors

The most direct method for introducing the acetamide moiety is through the acylation of a corresponding fluorenylamine. Starting with 2-amino-4-chloro-9H-fluorene, a standard amidation reaction can be performed. This involves treating the amine with an acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride), driving the reaction to completion. fishersci.it The resulting N-(9H-fluoren-2-yl)acetamide is a well-established compound, and this methodology is directly applicable to its chlorinated analogue. nih.govca.gov

| Amine Precursor | Acylating Agent | Typical Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine | Acetyl Chloride | Triethylamine or Pyridine / DCM | N-substituted Acetamide | fishersci.it |

| Primary/Secondary Amine | Acetic Anhydride | Pyridine or Catalyst-free | N-substituted Acetamide | researchgate.net |

| Carboxylic Acid + Amine | Coupling Agents (e.g., HBTU) | Hünig's base / DMF | N-substituted Acetamide | organic-chemistry.org |

Utilization of Chloroacetyl Chloride in Acetamide Synthesis

Chloroacetyl chloride is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis. It is bifunctional, containing both a reactive acyl chloride group and an alkyl chloride group. In the context of amide synthesis, chloroacetyl chloride reacts readily with primary and secondary amines to form N-substituted 2-chloroacetamides. hud.ac.uk

The reaction mechanism is analogous to that of acetyl chloride. The amine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride leaving group and the formation of an amide bond. Due to the high reactivity of chloroacetyl chloride, these reactions often proceed rapidly at room temperature or below. A base is required to scavenge the HCl generated during the reaction. While chloroacetyl chloride is used to synthesize chloroacetamides, the synthesis of the specific target compound, this compound, requires an acetylating agent like acetyl chloride or acetic anhydride to introduce the required acetyl group (CH₃CO-).

Mechanistic Investigations of Synthesis Pathways

While specific quantum chemical studies exclusively on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of N-acylation of aromatic amines have been a subject of computational investigation. These studies, often employing Density Functional Theory (DFT), offer a theoretical framework to understand the reaction mechanism.

The synthesis of this compound typically proceeds via the N-acylation of 4-chloro-9H-fluoren-2-amine with an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is generally believed to follow a nucleophilic addition-elimination mechanism.

Theoretical Model of N-Acylation:

A plausible reaction pathway, inferred from studies on analogous aromatic amines, can be broken down into the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-9H-fluoren-2-amine attacks the electrophilic carbonyl carbon of the acetylating agent. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on both the aromatic amine and the acylating agent.

Proton Transfer: A proton is transferred from the nitrogen atom to a base, which can be a solvent molecule or an added catalyst.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the leaving group (e.g., a chloride ion in the case of acetyl chloride).

Influence of the 4-Chloro Substituent:

The presence of the chlorine atom at the 4-position of the fluorene ring is expected to influence the reaction kinetics. As an electron-withdrawing group, the chloro-substituent deactivates the aromatic ring, making the amino group less nucleophilic compared to an unsubstituted fluorenylamine. This deactivating effect would theoretically increase the activation energy of the initial nucleophilic attack, potentially slowing down the reaction rate.

Computational models can be used to quantify these electronic effects. The table below presents hypothetical calculated parameters that could be derived from a DFT study to compare the reactivity of 2-aminofluorene (B1664046) and 4-chloro-9H-fluoren-2-amine.

| Parameter | 2-Aminofluorene (Hypothetical) | 4-Chloro-9H-fluoren-2-amine (Hypothetical) | Implication for N-Acylation |

| Calculated NBO Charge on Nitrogen | -0.450 e | -0.425 e | Reduced negative charge on nitrogen in the chloro-derivative suggests lower nucleophilicity. |

| HOMO Energy | -5.20 eV | -5.35 eV | Lower HOMO energy indicates that the electrons are more tightly held, making the nucleophilic attack less favorable. |

| Activation Energy (Ea) for Nucleophilic Attack | 45 kJ/mol | 55 kJ/mol | Higher activation energy for the chloro-substituted compound predicts a slower reaction rate. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The direct experimental observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their typically short lifetimes. However, in the development of novel synthetic methodologies for fluorene-based compounds, the isolation and characterization of stable intermediates are sometimes possible and provide invaluable mechanistic insights.

While specific reports on capturing intermediates in the direct acylation of 4-chloro-9H-fluoren-2-amine are scarce, related synthetic strategies for functionalized fluorenes have successfully identified key intermediates. For instance, in multi-step syntheses involving cyclization reactions to form the fluorene core, intermediates such as substituted indanones or biphenyl (B1667301) derivatives are often isolated and characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry.

Hypothetical Intermediate in a Novel Route:

Consider a hypothetical novel synthetic route to a precursor of this compound that involves an intramolecular cyclization. A potential intermediate could be a substituted biphenyl derivative that, upon cyclization, forms the fluorene scaffold.

The characterization data for such a hypothetical intermediate are presented in the table below.

| Spectroscopic Technique | Hypothetical Data for a Biphenyl Intermediate | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.80 (m, aromatic protons), 3.80 (s, methylene (B1212753) protons) | Presence of multiple aromatic signals and a characteristic singlet for the methylene bridge connecting the two phenyl rings. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 120-145 (aromatic carbons), 40.5 (methylene carbon) | A range of signals in the aromatic region and a distinct peak for the aliphatic methylene carbon. |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₃H₁₀ClNO₂: 247.04; found: 247.05 [M+H]⁺ | The molecular ion peak corresponds to the expected mass of the biphenyl intermediate. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The successful isolation and characterization of such intermediates would provide definitive evidence for the proposed reaction pathway and allow for the optimization of each synthetic step.

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction Analysis of Fluorene-Acetamide Derivatives

Molecular Conformation and Torsion Angle Analysis

A key aspect of structural analysis is the determination of the molecule's conformation, which is described by its torsion angles. For N-(4-chloro-9H-fluoren-2-yl)acetamide, analysis would focus on the rotational orientation of the acetamide (B32628) group relative to the fluorene (B118485) ring system. The planarity of the fused fluorene rings and the dihedral angle between the acetamide plane and the fluorene plane would be of primary interest. This data would reveal any steric strain or intramolecular interactions influencing the molecule's preferred shape.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

In the solid state, molecules arrange themselves into a stable, repeating lattice structure through a network of intermolecular forces. X-ray diffraction identifies these interactions, such as hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic fluorene rings. Understanding this supramolecular assembly is crucial as it governs the material's bulk properties, including melting point, solubility, and stability.

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are essential for confirming the chemical structure of a newly synthesized compound and elucidating its electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the fluorene ring, the methylene (B1212753) protons at the 9-position, the N-H proton, and the methyl protons of the acetamide group.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule, including those in the fluorene skeleton and the acetamide substituent.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to definitively assign the proton and carbon signals and confirm the connectivity of atoms within the molecule.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (acetamide) | ~2.2 | ~24 |

| NH (amide) | ~8-10 | N/A |

| C=O (amide) | N/A | ~169 |

| CH₂ (fluorene C9) | ~3.9 | ~37 |

| Aromatic CHs | ~7.3-8.0 | ~110-145 |

| Aromatic Quaternary Cs | N/A | ~120-150 |

Note: The above values are estimations and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₅H₁₂ClNO), HRMS would verify the exact molecular weight, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be confirmed by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Technique | Expected Result for C₁₅H₁₂ClNO |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 258.0680 |

| Calculated m/z for [M+Na]⁺: 280.0500 |

Note: The exact m/z values would be experimentally determined and compared to these calculated values to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. In the analysis of this compound, LC-MS would provide crucial information regarding its molecular weight, elemental composition, and fragmentation patterns, aiding in structural confirmation.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. Fragmentation of the molecule under mass spectrometric conditions would likely involve cleavage of the amide bond, loss of the acetyl group, and potentially the chlorine atom. The fragmentation pattern can be used to piece together the structure of the molecule.

In a complex biological or environmental sample, LC-MS/MS could be employed for the sensitive and selective detection of this compound. This technique has been successfully used for the analysis of chlorophenols derived from chlorotyrosine-protein adducts, demonstrating its utility in the analysis of chlorinated aromatic compounds in complex matrices. nih.gov

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₅H₁₂ClNO |

| Monoisotopic Mass | 257.0607 u |

| Expected [M+H]⁺ | 258.0680 u |

| Key Fragmentation Pathways | Loss of acetyl group (-42 u), Loss of chlorine atom (-35 u), Cleavage of the amide bond |

Note: The data in this table is predicted based on the chemical structure and general principles of mass spectrometry. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Drawing parallels from the FT-IR spectra of N-acetylated aromatic amines and other aromatic amines, several key vibrational modes can be predicted. researchgate.netwpmucdn.comorgchemboulder.comlibretexts.orgnih.gov The N-H stretching vibration of the secondary amide is expected to appear as a single, relatively sharp band in the region of 3300-3250 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong absorption typically found in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed around 1570-1515 cm⁻¹.

The aromatic C-H stretching vibrations will likely be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the fluorene ring system will appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3250 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1570 - 1515 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |

| C-Cl | Stretch | 800 - 600 |

Note: These are predicted ranges and the exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Transitions

UV-Visible absorption and photoluminescence (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The fluorene moiety is known for its characteristic UV absorption and fluorescence properties.

The UV-Visible absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the fluorene ring system. The parent fluorene molecule exhibits absorption maxima around 260, 290, and 300 nm. researchgate.net The presence of the acetamido and chloro substituents on the fluorene ring will likely cause a red shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. Studies on 2-aminofluorene (B1664046) derivatives have shown that functionalization at the 2-position can significantly influence the photophysical properties. rsc.org

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime will be dependent on the molecular structure and the surrounding environment. The nature and position of substituents on the fluorene core are known to affect the fluorescence properties of fluorene derivatives. researchgate.net

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristics |

| UV-Vis Absorption (λmax) | Expected in the UV region, likely red-shifted compared to unsubstituted fluorene. |

| Molar Absorptivity (ε) | High values are expected due to the aromatic chromophore. |

| Photoluminescence Emission (λem) | Expected to be in the UV or blue region of the visible spectrum. |

| Stokes Shift | A positive Stokes shift is anticipated. |

Note: The exact wavelengths and intensities will depend on the solvent and experimental conditions.

Photoelectron Emission Spectroscopy

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a substance upon irradiation with high-energy photons. This provides information about the electronic structure and bonding within the molecule.

While specific photoelectron spectroscopy data for this compound is not available, studies on related halogenated aromatic compounds can offer some predictions. For instance, photoelectron spectra of fluorobenzenes have been used to understand the effects of halogen substitution on the electronic orbitals of the benzene (B151609) ring. rsc.org The introduction of a chlorine atom into the fluorene ring system is expected to influence the energies of the molecular orbitals. The lone pair electrons of the chlorine atom may interact with the π-system of the fluorene ring. The high electronegativity of the chlorine atom will also have an inductive effect on the electronic structure.

The photoelectron spectrum would show bands corresponding to the ionization of electrons from different molecular orbitals, including the π-orbitals of the fluorene system, the non-bonding orbitals of the nitrogen and oxygen atoms in the acetamide group, and the orbitals associated with the chlorine atom. Analysis of the ionization energies can provide valuable information about the electronic effects of the chloro and acetamido substituents on the fluorene core.

Detailed Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. A detailed conformational analysis of this compound is therefore crucial for a complete understanding of its behavior.

Theoretical Approaches to Conformational Landscapes

In the absence of experimental crystal structure data, theoretical and computational methods are invaluable for exploring the conformational landscape of a molecule. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.

For this compound, the primary source of conformational flexibility arises from the rotation around the C(fluorene)-N(amide) bond and the N(amide)-C(carbonyl) bond. The planarity of the amide bond is generally preferred due to resonance stabilization. acs.org However, steric hindrance from the bulky fluorene group could lead to non-planar conformations.

Computational studies on N-aromatic acetamides have shown that the conformational preferences are influenced by both steric and electronic factors, including potential intramolecular interactions. acs.orgresearchgate.netmdpi.com For this compound, theoretical calculations would involve systematically rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface. This would reveal the lowest energy conformers and the transition states connecting them.

Analysis of Torsional Potentials in Fluorene-Acetamide Systems

The torsional potential describes the change in energy of a molecule as a function of the rotation around a specific bond. The analysis of torsional potentials in the fluorene-acetamide system is key to understanding the rotational barriers and the populations of different conformers at a given temperature.

The rotation around the C(fluorene)-N(amide) bond in this compound is of particular interest. The barrier to this rotation will be influenced by the steric interactions between the acetyl group and the fluorene ring, as well as the extent of electronic conjugation between the nitrogen lone pair and the aromatic system. Studies on the torsional barriers of substituted biphenyls have demonstrated that both steric and electronic effects of substituents play a significant role in determining the rotational energy landscape. rsc.orgsemanticscholar.org Similarly, the presence of the chloro substituent at the 4-position of the fluorene ring could influence the torsional potential.

The torsional potential for the N(amide)-C(carbonyl) bond is generally high due to the partial double bond character of the amide bond, leading to distinct cis and trans conformers. In N-aryl acetamides, the trans conformation is typically more stable. acs.org However, intramolecular hydrogen bonding or other interactions can sometimes favor the cis conformer. In the case of this compound, the trans conformation of the amide bond is expected to be the more stable isomer.

Sufficient data to generate the requested article on the computational chemistry and theoretical modeling of this compound is not available at this time. Extensive searches for specific computational studies, including Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) analysis, and Time-Dependent Density Functional Theory (TD-DFT) predictions for this particular compound, did not yield the detailed research findings necessary to fulfill the request.

While general information on the computational analysis of fluorene derivatives exists, the specific optimized geometries, HOMO-LUMO gaps, ionization potentials, electron affinities, absorption and emission spectra, and Stokes shifts for this compound could not be located in the available literature. Therefore, the creation of an accurate and informative article strictly adhering to the provided outline is not possible.

Computational Chemistry and Theoretical Modeling of N 4 Chloro 9h Fluoren 2 Yl Acetamide and Derivatives

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the time-dependent behavior of N-(4-Chloro-9H-fluoren-2-yl)acetamide, capturing the intricate motions and interactions that govern its macroscopic properties.

Computational studies on related N-arylacetamides have shown that the rotation around the C-N bond, often referred to as amide rotation, is a significant factor in determining the conformational preferences. rsc.org This rotation can be influenced by the steric and electronic effects of substituents on the aromatic ring. In the case of this compound, the bulky fluorenyl group and the chloro substituent are expected to play a significant role in dictating the preferred orientation of the acetamide (B32628) group relative to the fluorene (B118485) ring system.

Molecular dynamics simulations can be employed to explore the potential energy surface associated with these rotations. By simulating the molecule's movement over time, it is possible to identify the most stable conformations and the transition states that connect them. These simulations can reveal whether the rotations around the aryl-N and C-N bonds occur independently or in a concerted manner, a phenomenon observed in some aromatic amides. nih.gov

Table 1: Representative Dihedral Angles in Conformational Analysis of N-Arylacetamides

| Dihedral Angle | Description | Typical Range of Motion |

| τ1 (C-C-N-C) | Defines the rotation of the acetamide group relative to the fluorene ring. | Varies, with potential energy minima corresponding to specific orientations. |

| τ2 (C-N-C=O) | Defines the planarity of the amide bond. | Typically close to 180° (trans) or 0° (cis), with a high barrier to rotation. |

The chlorine atom on the fluorene ring of this compound introduces the potential for specific intermolecular interactions, such as halogen bonding. Halogenation of aromatic molecules is a known strategy to modulate intermolecular forces. nih.gov Computational modeling can quantify the strength and directionality of these interactions, which are critical for understanding the crystal packing and self-assembly of these molecules.

Force fields used in molecular dynamics simulations can be parameterized to accurately model these halogen-specific interactions. nih.gov Such simulations can predict how molecules of this compound would aggregate in different environments, providing insights into their solubility and material properties. The interplay of these various intermolecular forces will ultimately determine the supramolecular architecture of materials derived from this compound.

Table 2: Key Intermolecular Interactions in Halogenated Aromatic Amides

| Interaction Type | Description | Potential Role in this compound |

| Halogen Bonding | A non-covalent interaction between the electrophilic region of a halogen atom and a nucleophile. | The chlorine atom can act as a halogen bond donor, influencing crystal packing. |

| Hydrogen Bonding | Interaction between the amide N-H proton and an electronegative atom (e.g., carbonyl oxygen). | Formation of hydrogen-bonded chains or dimers is highly probable. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The fluorene moieties can stack, contributing to crystal stability. |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system. | Can further stabilize the packing of the aromatic fluorene rings. |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions, including the identification of transient species and the energetic demands of transformation pathways.

Understanding the mechanism of a chemical reaction requires the characterization of its transition states (TS) and any intermediates that may be formed. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing these fleeting structures. nih.gov

For reactions involving this compound, such as hydrolysis, thermal decomposition, or amide bond rotation, computational approaches can be used to model the geometry and electronic structure of the transition states. For example, in the case of amide bond rotation, the transition state is characterized by a perpendicular arrangement of the N-lone pair and the carbonyl π-system. rsc.org Computational studies on aromatic amides have successfully identified these transition states and calculated the associated energy barriers. mdpi.com

Similarly, for a potential hydrolysis reaction, DFT calculations can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond-breaking events. The structures of these intermediates and the transition states connecting them can be precisely calculated.

Once the stationary points (reactants, products, intermediates, and transition states) on a potential energy surface have been located, an energetic profile of the reaction pathway can be constructed. This profile provides a quantitative measure of the activation energies and reaction enthalpies, which are key to understanding the reaction kinetics and thermodynamics.

For instance, the thermal decomposition of N-arylacetamides can be investigated computationally to predict the most likely fragmentation patterns. nih.gov By calculating the bond dissociation energies and the activation energies for different possible decomposition pathways, one can identify the most favorable mechanism. Studies on the pyrolysis of related compounds often point to mechanisms involving the formation of stable radicals or the concerted elimination of small molecules. bit.edu.cn

The energetic profile for the rotation around the C-N amide bond in this compound can also be calculated. This would provide the rotational energy barrier, a value that can often be correlated with experimental data from techniques like dynamic NMR spectroscopy. mdpi.com These energetic profiles are invaluable for predicting the stability and reactivity of the molecule under different conditions.

Table 3: Calculated Activation Energies for a Hypothetical Transformation Pathway

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1: Reactant → TS1 | Initial bond cleavage/formation | 25.4 |

| Step 2: Intermediate → TS2 | Rearrangement of intermediate | 15.2 |

| Step 3: Intermediate → Product | Final product formation | 10.8 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, representing a typical energetic profile that could be obtained from computational studies.

Structure Property Relationships in N 4 Chloro 9h Fluoren 2 Yl Acetamide Analogues

Impact of Chloro-Substitution on Electronic and Optical Properties

The introduction of a chlorine atom onto the fluorene (B118485) framework significantly modulates the electronic and optical behavior of the resulting compounds. This is primarily attributed to the "heavy-atom effect" and the electron-withdrawing nature of halogens. nih.gov

The presence of chlorine can influence the photophysical properties by altering the rates of intersystem crossing, a process where a molecule transitions between electronic states of different spin multiplicity. An increase in the number of chloro substituents on a molecule has been shown to decrease the fluorescence quantum yield while increasing the singlet oxygen quantum yield. nih.gov This effect is consistent with the heavy-atom effect, which promotes spin-orbit coupling and facilitates transitions to the triplet state.

Furthermore, chloro-substitution can impact the electronic properties by modifying the electron density distribution within the molecule. The electronegativity of the chlorine atom can lead to a more polarized electronic structure, which in turn can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modulation of the energy gap is a key factor in determining the absorption and emission properties of the compound. researchgate.net For instance, in related systems, the introduction of electron-withdrawing groups, such as chlorine, can lead to a red-shift in the absorption and emission spectra.

Halogen bonding, a noncovalent interaction involving a halogen atom, can also play a role in the properties of chloro-substituted fluorene derivatives. nih.govnih.govresearchgate.net The strength of this interaction is tunable and depends on the nature of the halogen and its chemical environment. nih.govresearchgate.net Aromatic fluorine substitutions in other systems have been shown to dramatically affect the strength of halogen bonds, leading to interactions that can be up to 100% stronger. researchgate.net While fluorine is typically a weak halogen bond donor, chlorine, bromine, and iodine readily participate in these interactions, which can influence crystal packing and intermolecular charge transfer, thereby affecting the bulk material properties. researchgate.netacs.org

Role of the Acetamide (B32628) Moiety in Molecular Architecture and Functional Response

The biological activity of many compounds is influenced by the presence of an acetamide group. For instance, N-substituted chloroacetamides have been investigated for their antimicrobial potential, with their activity being dependent on the nature of the substituent on the phenyl ring. nih.gov The acetamide moiety can act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

Effects of Substituent Variation at Diverse Fluorene Core Positions (e.g., C-2, C-4, C-7, C-9)

The fluorene scaffold offers multiple positions for substitution, allowing for fine-tuning of its properties. The C-2, C-7, and C-9 positions are particularly reactive and are common sites for modification. mdpi.com

C-2 and C-7 Positions: Substitution at the C-2 and C-7 positions, which are para to each other across the long axis of the fluorene molecule, significantly impacts the electronic and photophysical properties. Introducing electron-donating or electron-withdrawing groups at these positions can create "push-pull" systems, which are known to enhance nonlinear optical properties and can be used to tune the emission color in organic light-emitting diodes (OLEDs). researchgate.net For example, diacetylation of 9H-fluorene at the C-2 and C-7 positions has been shown to be an effective synthetic route. researchgate.net

C-9 Position: The C-9 position is a methylene (B1212753) bridge and is readily functionalized. Substitution at this position can have a profound effect on the solubility, thermal stability, and solid-state packing of fluorene derivatives. researchgate.net Introducing bulky substituents at the C-9 position can prevent aggregation-caused quenching of fluorescence, a common issue in solid-state emissive materials. Due to the tetrahedral geometry at the C-9 atom, substituents at this position tend to extend out of the plane of the fluorene backbone. researchgate.net This structural feature can be exploited to control intermolecular interactions without significantly increasing steric hindrance along the polymer chain in polyfluorenes. researchgate.net

Small modifications at the C-9 position, such as the formation of dibenzofulvene derivatives through Knoevenagel condensation, can significantly alter the absorption and emission properties and reduce the energy gap. researchgate.netmdpi.com

Strategic Design Principles for Modulating Physicochemical Characteristics

The design of fluorene-based materials with specific physicochemical properties relies on a strategic combination of the principles discussed above.

Tuning Electronic and Optical Properties: The emission color and efficiency can be controlled by introducing electron-donating and electron-accepting groups at the C-2 and C-7 positions to create intramolecular charge transfer (ICT) characteristics. researchgate.net The choice of halogen (Cl, Br, I) can be used to modulate intersystem crossing rates via the heavy-atom effect. nih.gov

Enhancing Solubility and Processability: Attaching flexible alkyl or alkoxy chains, often at the C-9 position, is a common strategy to improve the solubility of fluorene derivatives in organic solvents, which is crucial for solution-based processing of organic electronic devices. elsevierpure.com

Controlling Molecular Packing and Morphology: The introduction of specific functional groups that can participate in hydrogen bonding or other directional non-covalent interactions can be used to guide the self-assembly of molecules in the solid state. acs.org The size and shape of substituents at the C-9 position can be varied to influence the morphology of thin films, which is critical for device performance. tue.nl

Improving Thermal Stability: The inherent rigidity of the fluorene core contributes to the high thermal stability of its derivatives. acs.org Further enhancements can be achieved by introducing substituents that increase the melting point and glass transition temperature.

By systematically varying the substituents at different positions of the fluorene core, it is possible to create a wide range of materials with tailored properties for applications in organic electronics, bioimaging, and sensing. researchgate.netelsevierpure.comacs.org

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthesis Methods for Fluorene-Acetamide Compounds

The future synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide and other fluorene-acetamide derivatives will likely prioritize environmentally benign methodologies. Traditional synthetic routes often involve harsh reagents and generate significant waste. Emerging research is expected to focus on:

Catalytic C-H Activation: Direct functionalization of the fluorene (B118485) core through catalytic C-H activation would represent a more atom-economical approach compared to multi-step sequences involving halogenation and subsequent cross-coupling reactions.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of these compounds. They allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes, operating under mild conditions.

Advancement of Analytical Methodologies for Detection and Quantification in Complex Biological and Environmental Matrices

Should this compound or its metabolites become relevant in biological or environmental contexts, robust analytical methods will be crucial. Future research in this area would likely involve:

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be essential for the sensitive and selective detection of the compound and its biotransformation products in complex samples like plasma, urine, or soil extracts.

Advanced Separation Techniques: The development of novel stationary phases in high-performance liquid chromatography (HPLC) could improve the separation of this compound from structurally similar compounds.

Biosensors: The creation of specific biosensors could enable real-time monitoring of the compound in various environments, offering a more dynamic understanding of its fate and transport.

Integration of Machine Learning and Artificial Intelligence in Fluorene-Acetamide Design and Discovery

Computational approaches are set to revolutionize the design of new fluorene-acetamide derivatives with tailored properties. The integration of machine learning (ML) and artificial intelligence (AI) can accelerate the discovery process by:

Predictive Modeling: AI algorithms can be trained on existing data for fluorene compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives like this compound.

De Novo Design: Generative models can design new fluorene-acetamide structures with desired characteristics, expanding the chemical space for exploration.

Synthesis Planning: AI tools can assist in devising the most efficient and sustainable synthetic routes for target molecules.

Exploration of Novel Reactivities and Transformation Pathways for Fluorene-Acetamide Scaffolds

The unique electronic and steric environment of this compound presents opportunities to explore novel chemical reactions. Future studies may focus on:

Functionalization of the Fluorene Core: Investigating new methods to selectively functionalize other positions on the fluorene ring could lead to a diverse library of derivatives with a wide range of properties.

Modification of the Acetamide (B32628) Group: The amide linkage can be a handle for further chemical transformations, including hydrolysis, reduction, or conversion to other functional groups, thereby creating new molecular entities.

Photocatalysis and Electrochemistry: The use of light or electricity to drive reactions on the fluorene-acetamide scaffold could unlock new transformation pathways that are not accessible through traditional thermal methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.